molecular formula C13H13N3O4S B2574579 5-(((2,4-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 1021228-96-5

5-(((2,4-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2574579
CAS No.: 1021228-96-5
M. Wt: 307.32
InChI Key: RNURZVDGZQCYBD-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidine-dione (DHPM) family, characterized by a six-membered heterocyclic core with two ketone groups (positions 4 and 6) and a thioxo group at position 2. The substituent at position 5 is a (2,4-dimethoxyphenyl)amino)methylene group, which introduces electron-donating methoxy groups and an amine functionality.

Properties

IUPAC Name

5-[(2,4-dimethoxyphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-19-7-3-4-9(10(5-7)20-2)14-6-8-11(17)15-13(21)16-12(8)18/h3-6H,1-2H3,(H3,15,16,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBBXKBQWCITKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N=CC2=C(NC(=S)NC2=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(((2,4-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione belongs to a class of compounds with notable biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of thiobarbituric acid derivatives with aromatic amines under mild conditions. The process is characterized by high yields and straightforward methodology, often employing one-pot reactions without the need for catalysts. This efficiency makes it an attractive target for medicinal chemistry applications.

Biological Activity

The biological activity of this compound has been evaluated across several parameters, including:

  • Antiproliferative Activity : Studies indicate that derivatives of thioxodihydropyrimidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives have shown IC50 values in the micromolar range against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, suggesting their potential as anticancer agents .
  • Antioxidant Activity : The compound has demonstrated notable antioxidant properties, as evidenced by its ability to scavenge free radicals in vitro. The DPPH radical scavenging assay is commonly used to assess this activity. Compounds related to thioxodihydropyrimidines have shown IC50 values indicating effective radical scavenging capabilities .
  • Antibacterial Properties : Research has highlighted the antibacterial potential of similar compounds against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeAssay MethodIC50 Value (µM)Reference
AntiproliferativeMCF-7 Cell Line13.3
AntioxidantDPPH Scavenging18.8
AntibacterialZone of InhibitionVariable
Xanthine Oxidase InhibitionSpectrophotometric24.3

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes such as xanthine oxidase, which is involved in purine metabolism. This inhibition can lead to reduced production of uric acid and has implications for conditions like gout .
  • Cell Cycle Arrest : Antiproliferative effects may result from the induction of cell cycle arrest at specific phases (e.g., G1/S or G2/M), leading to apoptosis in cancer cells .
  • Radical Scavenging : The antioxidant properties are attributed to the ability to donate electrons to free radicals, thereby neutralizing them and preventing oxidative stress-related cellular damage .

Scientific Research Applications

Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C13_{13}H14_{14}N4_{4}O4_{4}S
  • IUPAC Name : 5-(((2,4-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Anticancer Activity

One of the most significant applications of this compound is its anticancer activity . Research studies have demonstrated that derivatives of dihydropyrimidines exhibit potent antiproliferative effects against various cancer cell lines. For instance, certain derivatives have been shown to disrupt microtubule formation and induce cell cycle arrest in cancer cells, leading to apoptosis.

  • Case Study : A study evaluated the anticancer properties of various dihydropyrimidine derivatives against human tumor cell lines. The results indicated that specific compounds led to significant growth inhibition and induced apoptosis through mechanisms involving microtubule disruption and G2/M phase arrest .

Antibacterial Properties

The compound also shows promise as an antibacterial agent . Dihydropyrimidine derivatives have been investigated for their ability to inhibit the growth of pathogenic bacteria.

  • Case Study : A series of derivatives were tested against Gram-positive and Gram-negative bacteria. The most active compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antibacterial activity .

Other Biological Activities

In addition to anticancer and antibacterial properties, this compound has been explored for other biological activities:

  • Antioxidant Activity : Some derivatives have demonstrated significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress.
  • Enzyme Inhibition : The compound has been evaluated for its potential to inhibit enzymes such as xanthine oxidase, which plays a role in uric acid production and inflammation .

Comparison with Similar Compounds

Substituent Variations at Position 5

The position 5 substituent is critical for modulating physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Position 5 Substituent Key Functional Groups Melting Point (°C) IR Spectral Data (cm⁻¹)
Target Compound (2,4-Dimethoxyphenyl)amino)methylene NH, OCH₃, C=S, C=O Not reported Expected C=O: ~1700–1670
5-(3,4-Dimethoxybenzylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione 3,4-Dimethoxybenzylidene OCH₃, C=S, C=O Not reported C=O: ~1700; C=S: ~1250
5-((5-(4-Chlorophenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (4-Chlorophenyl)furanylmethylene Cl, furan ring, C=S, C=O Not reported Not reported
2-(3,4-Dimethoxybenzylidene)-5-(3,4-dimethoxyphenyl)-7-(thiophen-2-yl)-2H-thiazolo[3,2-a]pyrimidine-3,6(5H,7H)-dione 3,4-Dimethoxybenzylidene + thiophene OCH₃, thiophene, C=O 120–122 C=O: 1712, 1674
5-Ethyldihydro-2-thioxopyrimidine-4,6(1H,5H)-dione Ethyl C₂H₅, C=S, C=O Not reported Not reported

Key Observations:

  • Electron-Donating vs.
  • Hydrogen Bonding Capacity: The amino group in the target compound enables hydrogen bonding, which is absent in benzylidene or furan-substituted analogs (e.g., ). This may influence binding to biological targets.
  • Thermal Stability: The presence of rigid aromatic systems (e.g., thiophene in ) correlates with higher melting points (120–122°C) compared to aliphatic substituents.

Spectral and Analytical Comparisons

  • IR Spectroscopy: All analogs exhibit strong C=O stretches (~1700–1670 cm⁻¹) and C=S stretches (~1250 cm⁻¹). The target compound’s NH stretch (expected ~3300 cm⁻¹) distinguishes it from non-aminated analogs .
  • NMR Spectroscopy: Methoxy protons in the target compound’s 2,4-dimethoxyphenyl group would resonate as singlets at δ ~3.7–3.8 ppm (similar to ), while aromatic protons appear as multiplets at δ ~6.7–7.1 ppm .

Q & A

Q. What synthetic routes are recommended for synthesizing 5-(((2,4-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving substituted anilines and ketones under reflux conditions. A related dihydropyrimidine-2-thione derivative was synthesized by reacting 4-chloroaniline with 4-methylpent-3-en-2-one in the presence of potassium thiocyanate in acetone, followed by refluxing for 3 hours and recrystallization from methanol (yield: 62%) . Key steps include stoichiometric control of reactants, solvent selection (e.g., acetone for polarity), and purification via recrystallization. Monitoring reaction progress with TLC and optimizing temperature (e.g., 60–80°C) are critical for yield improvement.

Q. Which spectroscopic techniques are essential for structural characterization?

  • Methodological Answer :
  • X-ray crystallography : Resolves the envelope conformation of the dihydropyrimidine ring and dihedral angles (e.g., 89.42° between the phenyl ring and the pyrimidine plane) .
  • NMR spectroscopy : Confirms proton environments (e.g., aromatic protons from the 2,4-dimethoxyphenyl group and thione sulfur).
  • IR spectroscopy : Identifies functional groups (e.g., C=S stretch at ~1200 cm⁻¹).
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for exact mass).

Q. How should solubility and stability be assessed for experimental design?

  • Methodological Answer :
  • Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) based on structural analogs like 4,6-dihydroxy-5-methylpyrimidine, which shows limited aqueous solubility . Use sonication or heating (≤50°C) for dissolution.
  • Stability : Conduct accelerated stability studies under varying pH (2–12), temperature (4°C, 25°C, 40°C), and light exposure. Monitor degradation via HPLC (C18 column, UV detection at 254 nm) over 7–14 days.

Q. What strategies are used for initial biological activity screening?

  • Methodological Answer :
  • Antimicrobial assays : Disk diffusion or broth microdilution (MIC) against Gram-positive/negative bacteria and fungi (e.g., Staphylococcus aureus, Candida albicans) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • Enzyme inhibition : Screen against targets like dihydroorotate dehydrogenase (DHODH) using spectrophotometric assays monitoring NADH oxidation .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scalable production?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary catalyst concentration (e.g., 1–5 mol% thiocyanate), solvent (acetone vs. acetonitrile), and reaction time. Use response surface methodology to identify optimal conditions.
  • Continuous flow reactors : Enhance reproducibility and scalability, as demonstrated in the synthesis of related pyrimidine derivatives .
  • Purity control : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, 70% methanol) to isolate >95% pure product.

Q. What mechanistic approaches elucidate the compound’s biological activity?

  • Methodological Answer :
  • Molecular docking : Model interactions with DHODH or bacterial DNA gyrase using software like AutoDock Vina. Validate with site-directed mutagenesis .
  • Gene expression profiling : RNA-seq or qPCR to assess downstream effects (e.g., apoptosis markers like caspase-3).
  • Structure-Activity Relationship (SAR) : Modify the 2,4-dimethoxyphenyl group to methoxy or halogens and compare bioactivity .

Q. How to evaluate environmental fate and ecotoxicological impacts?

  • Methodological Answer :
  • Degradation studies : Use LC-MS/MS to monitor hydrolysis/photolysis products in simulated environmental matrices (e.g., river water, soil) .
  • Bioaccumulation : Expose model organisms (e.g., Daphnia magna, zebrafish) to radiolabeled compound and measure tissue concentrations via scintillation counting.
  • Trophic transfer assays : Assess toxicity across food chains (e.g., algae → zooplankton → fish) using OECD guidelines.

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Standardized protocols : Replicate studies using identical strains (e.g., ATCC-certified microbes) and cell lines.
  • Orthogonal assays : Compare enzymatic inhibition (e.g., DHODH) with cell-based cytotoxicity to distinguish direct vs. indirect effects .
  • Meta-analysis : Pool data from multiple studies (e.g., MIC values) and apply statistical models (e.g., random-effects) to identify outliers and consensus trends.

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